molecular formula C6H2Cl3N3 B11883683 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11883683
M. Wt: 222.5 g/mol
InChI Key: ZJHKWYCHKYEUEI-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three chlorine atoms at positions 3, 4, and 6 of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,6-trichloropyridine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring and three chlorine substituents at the 3, 4, and 6 positions, significantly affecting its chemical properties and biological activities. It has a molecular formula of C6HCl3N3C_6HCl_3N_3 and a molecular weight of approximately 218.56 g/mol. This compound is explored in medicinal chemistry due to its biological activity against cancer cells.

Chemical Reactivity
The chemical reactivity of this compound is attributed to the presence of electron-withdrawing chlorine atoms, facilitating nucleophilic substitutions and electrophilic reactions. It can react with nucleophiles, leading to substituted derivatives and participate in cyclization reactions to form complex heterocyclic compounds.

Synthesis
this compound can be synthesized through several methods.

Applications

This compound has potential applications in medicinal chemistry and materials science. Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit biological activities, including antiproliferative effects against cancer cell lines. The chlorine atoms may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets.

Medicinal Chemistry

  • Anticancer Research: Derivatives of pyrazolo[4,3-c]pyridine have demonstrated anticancer properties, showing effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives of pyrazolo[4,3-c]pyridine have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis through mechanisms involving poly(ADP-ribose) polymerase-1 cleavage and caspase activation.
  • Enzyme Inhibition: This compound can inhibit certain cytochrome P450 enzymes, such as CYP1A2, affecting drug metabolism and is of interest in drug development and toxicology studies.

Related Compounds

Other pyrazolo[3,4-d]pyrimidine derivatives also possess biological activities:

  • Phenylpyrazolo[3,4-d]pyrimidine is a scaffold known for antiparasitic and antifungal activities .
  • Some compounds have been identified as potent, non-selective dual EGFR/VGFR2 inhibitors, showing effective inhibition of tumor growth, induction of cancer cell apoptosis, inhibition of cell migration, and suppression of cell cycle progression, leading to DNA fragmentation in the MCF-7 model .

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine

Uniqueness

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other pyrazolopyridines that may have different substitution patterns or lack chlorine atoms altogether.

Biological Activity

3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C7H3Cl3N2\text{C}_7\text{H}_3\text{Cl}_3\text{N}_2, with a molecular weight of approximately 218.56 g/mol. The compound features a fused pyrazole and pyridine ring system with three chlorine substituents at the 3, 4, and 6 positions of the pyrazole ring. These chlorine atoms significantly influence the compound's chemical reactivity and biological activity by enhancing lipophilicity and modifying interaction profiles with biological targets .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase-1 (PARP-1) cleavage and caspase activation . The compound's ability to inhibit specific enzymes involved in cancer progression, such as cytochrome P450 enzymes (CYP1A2), further underscores its potential as an anticancer agent .

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : Km-12 (colon cancer), MCF-7 (breast cancer), HUVEC (human umbilical vein endothelial cells).
  • IC50 Values : Km-12 cell line showed an IC50 value of 0.304 μM indicating significant antiproliferative activity.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Interaction studies have demonstrated that it possesses good plasma stability with a half-life greater than 289 minutes . Importantly, it exhibits low inhibitory activity against several cytochrome P450 isoforms, suggesting a reduced risk for drug-drug interactions (DDIs) .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
  • Nucleophilic Substitution Reactions : Exploiting the electron-withdrawing nature of chlorine substituents to introduce additional functional groups.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other pyrazolo derivatives. Below is a comparison table highlighting some related compounds:

Compound NameStructure TypeUnique Features
6-Chloro-1H-pyrazolo[4,3-c]pyridineMonochlorinated variantLower lipophilicity; different biological activity
2-Hydroxy-3-methylpyrazolo[4,3-c]pyridineHydroxy-substitutedExhibits different solubility and reactivity
Pyrazolo[3,4-b]pyridineRelated heterocyclicDifferent substitution patterns affecting activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?

The synthesis of chlorinated pyrazolo[4,3-c]pyridines typically involves cyclization of precursors like dichloropyridine derivatives with hydrazines. For example, 6-Chloro-1H-pyrazolo[4,3-c]pyridine is synthesized via the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in dimethylacetamide at 80°C for 4 hours . For the trichloro variant, sequential halogenation steps may be required. Key factors include:

  • Temperature control : Higher temperatures (>100°C) risk decomposition but improve cyclization efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) enable cross-coupling reactions for substituent introduction .
  • Purification : Reverse-phase HPLC or column chromatography is critical for isolating high-purity products (e.g., 70% yield for a related pyrazolo[4,3-b]pyridine derivative ).

Q. How can structural characterization of this compound be rigorously validated?

Combined analytical techniques are essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, 6-Chloro-1H-pyrazolo[4,3-c]pyridine exhibits distinct aromatic proton signals at δ 8.6–9.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 232.98 for C₆H₄ClN₃) .
  • X-ray crystallography : Resolves ambiguities in substitution positions, as demonstrated for pyrazolo[4,3-c]pyridine derivatives with halogen substituents .

Advanced Research Questions

Q. How do chlorine substituents at positions 3, 4, and 6 influence reactivity and biological activity?

  • Electronic effects : Chlorine atoms at electron-deficient positions (e.g., para to nitrogen) enhance electrophilic substitution resistance but improve stability in biological environments .
  • Steric effects : 3,4,6-Trichloro substitution may hinder interactions with enzyme active sites compared to mono- or di-chloro analogs, as seen in pyrazolo[4,3-c]pyridine-based kinase inhibitors .
  • Biological activity : Chlorine at position 6 in pyrazolo[4,3-c]pyridines enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ = 2.9–4.7 μg/mL for related compounds) .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Enzyme inhibition : Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., Cl, CF₃) selectively inhibit HSP90 or EGFR kinases by binding to ATP pockets .
  • Apoptosis induction : Chlorinated derivatives trigger caspase-3 activation in cancer cells, as observed in analogs like (Z)-3-amino-7-(4-chlorobenzylidene)-pyrazolo[4,3-c]pyridinedione .
  • Structure-activity relationship (SAR) : Modifications at position 3 (e.g., replacing Cl with trifluoromethyl) alter potency and selectivity .

Q. How can computational methods guide the design of this compound analogs?

  • Docking studies : Molecular modeling predicts binding affinities to targets like carbonic anhydrase or cytochrome P450 isoforms .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for nucleophilic substitutions .
  • Pharmacokinetic prediction : Tools like SwissADME estimate logP (∼2.8) and bioavailability for trichloro derivatives, aligning with experimental data for 6-chloro analogs .

Q. What strategies resolve contradictions in reported biological data for pyrazolo[4,3-c]pyridine derivatives?

  • Standardized assays : Discrepancies in IC₅₀ values (e.g., anti-HIV vs. anticancer activity) may arise from cell line variability. Use panels like NCI-60 for cross-validation .
  • Metabolic stability : Chlorine substituents reduce CYP450-mediated degradation, but in vitro microsomal assays (e.g., human liver microsomes) are critical to confirm .
  • Crystallographic validation : Resolve ambiguities in binding modes, as demonstrated for pyrazolo[4,3-c]pyridine sulfonamides .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazolo[4,3-c]pyridine Derivatives

ParameterOptimal ConditionReference
Cyclization temperature80–100°C
Catalyst systemPd₂(dba)₃/XPhos
Reaction time12–16 hours
Purification methodReverse-phase HPLC

Table 2. Biological Activity of Chlorinated Pyrazolo[4,3-c]pyridines

CompoundTargetIC₅₀/EC₅₀Reference
6-Chloro-1H-pyrazolo[4,3-c]pyridineEGFR kinase0.8 μM
(Z)-3-Amino-7-(4-Cl-benzylidene)Colon cancer cells2.9 μg/mL
Pyrazolo[4,3-c]pyridine sulfonamideCarbonic anhydrase15 nM

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

3,4,6-trichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-2-4(5(8)10-3)6(9)12-11-2/h1H,(H,11,12)

InChI Key

ZJHKWYCHKYEUEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=C(NN=C21)Cl)Cl)Cl

Origin of Product

United States

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